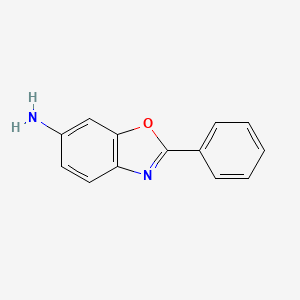

2-Phenyl-1,3-benzoxazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXUMLHOUWCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354035 | |

| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53421-88-8 | |

| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,3-benzoxazol-6-amine from 2,4-diaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-phenyl-1,3-benzoxazol-6-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2,4-diaminophenol. Due to the absence of a direct, documented one-step synthesis, this guide outlines a highly plausible one-pot approach involving condensation and cyclization, drawing upon established methodologies for analogous compounds.[1][2]

Synthetic Strategy and Logic

The synthesis of this compound from 2,4-diaminophenol involves the formation of a benzoxazole ring. This is typically achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[3][4] In the case of 2,4-diaminophenol, the molecule possesses two amino groups and one hydroxyl group, which could lead to regioselectivity challenges. However, the amino group ortho to the hydroxyl group is sterically and electronically positioned for the intramolecular cyclization required to form the oxazole ring.

The proposed synthesis is a one-pot reaction where 2,4-diaminophenol is reacted with benzoic acid in the presence of a strong dehydrating agent and catalyst, such as polyphosphoric acid (PPA). PPA serves as both the solvent and the catalyst, facilitating the condensation and subsequent cyclization at elevated temperatures.[1][2]

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar 2-aryl-5-aminobenzoxazoles.[1][2]

Materials:

-

2,4-Diaminophenol dihydrochloride

-

Benzoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

10% Sodium bicarbonate solution

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2,4-diaminophenol dihydrochloride (1.0 eq) and benzoic acid (1.0 eq) is added to polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

-

The mixture is slowly heated to 150-180°C with constant stirring under a nitrogen atmosphere to form a homogenous paste.[1][2]

-

The reaction is maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to approximately 100°C and then carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of a 10% sodium bicarbonate solution until a precipitate is formed.

-

The crude product is collected by filtration, washed with water, and dried.

-

The crude solid is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aminobenzoxazole derivatives using the PPA method, based on analogous reactions reported in the literature.

| Starting Material (Amine) | Starting Material (Acid) | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Diaminophenol | p-tert-butyl benzoic acid | PPA | Not specified | Not specified | Not specified | [2] |

| 2,4-Diaminophenol | 1,4-Naphthalene dicarboxylic acid | PPA | Not specified | Not specified | Not specified | [2] |

| 2,4-Diaminophenol | 3,4-Dimethoxybenzoic acid | PPA | Not specified | Not specified | Not specified | [2] |

| 2,4-Diaminophenol | 4-Methylsalicylic acid | PPA | 150 | Not specified | Not specified | [1] |

| 2-Aminophenol | 5-Formylsalicylic acid | PPA | 180 | 5 | Not specified | [2] |

Visualization of Workflow and Mechanisms

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the proposed synthesis of this compound.

References

Physicochemical Properties of 2-Phenyl-1,3-benzoxazol-6-amine: A Technical Guide

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Phenyl-1,3-benzoxazol-6-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes information on closely related compounds and general experimental protocols for property determination.

Physicochemical Data Summary

Quantitative data for this compound is not extensively reported in publicly available literature. However, data for the parent compound, 2-phenyl-1,3-benzoxazole, and the isomeric 2-phenyl-1,3-benzoxazol-5-amine, can provide valuable reference points.

| Property | 2-Phenyl-1,3-benzoxazole | 2-Phenyl-1,3-benzoxazol-5-amine | This compound (Predicted/Inferred) |

| Molecular Formula | C₁₃H₉NO | C₁₃H₁₀N₂O | C₁₃H₁₀N₂O |

| Molecular Weight | 195.22 g/mol [1] | 210.23 g/mol [2] | 210.23 g/mol |

| Melting Point | 100-103 °C[1] | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Insoluble in water[3] | Enhanced solubility noted, but no quantitative data[4] | Likely sparingly soluble in water, with enhanced solubility in organic solvents. |

| pKa | Not available | Not available | The amine group is expected to be basic. |

| logP | 3.4 (Computed)[5] | 2.7 (Computed)[2] | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available. However, the following are standard methodologies that can be employed for its characterization.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination

The solubility of a compound can be determined by the shake-flask method.

Workflow for Solubility Determination

Caption: Standard shake-flask method for solubility determination.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

LogP Determination

The partition coefficient (logP) can be determined using the shake-flask method followed by quantification.

Workflow for LogP Determination

Caption: Shake-flask method for the determination of the partition coefficient (LogP).

Synthesis of 2-Phenyl-1,3-benzoxazole Derivatives

The synthesis of 2-phenyl-benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a benzoic acid derivative. For this compound, a plausible synthetic route would involve the reaction of 2,4-diaminophenol with benzoic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Plausible Synthetic Pathway for this compound

Caption: A potential synthetic route for this compound.

Biological and Pharmaceutical Relevance

The benzoxazole scaffold is a prominent feature in many biologically active compounds. Derivatives of 2-phenyl-benzoxazole have been reported to exhibit a wide range of pharmacological activities, making them attractive for drug discovery and development. These activities include:

-

Antimicrobial Activity: Various substituted 2-phenyl-benzoxazoles have demonstrated efficacy against a range of bacterial and fungal strains.[6][7][8]

-

Anticancer Activity: The benzoxazole nucleus is a core component of several compounds investigated for their antitumor properties.[9][10]

-

Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[11]

-

Fluorescent Probes: The fluorescent properties of some benzoxazole derivatives make them useful as probes in biological imaging and sensor technology.[4][10]

The presence of an amine group at the 6-position of the 2-phenyl-1,3-benzoxazole core in the title compound provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. This makes this compound a valuable building block in medicinal chemistry.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Phenyl-1,3-benzoxazol-5-amine | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzoxazole, 2-phenyl- | C13H9NO | CID 70030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 2-Phenyl-1,3-benzoxazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of 2-Phenyl-1,3-benzoxazol-6-amine. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comprehensive summary of expected spectral characteristics based on established principles of spectroscopy and data from closely related analogs. The provided experimental protocols are generalized based on standard laboratory practices for the analysis of similar benzoxazole derivatives.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 53421-88-8[1] Molecular Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol

The structure consists of a phenyl group attached to a benzoxazole core, which is further substituted with an amine group at the 6-position. This arrangement of aromatic and heterocyclic rings, along with the presence of a primary amine, dictates its unique spectral properties.

Synthesis

The most common and established route for the synthesis of this compound involves a multi-step process starting from 2-phenyl-1,3-benzoxazole. This typically includes a nitration step to introduce a nitro group at the 6-position, followed by a reduction of the nitro group to the desired amine functionality.[2]

Synthetic pathway for this compound.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for this compound. These predictions are based on the analysis of spectral data from the parent compound, 2-phenyl-1,3-benzoxazole, and other closely related substituted benzoxazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.2 - 8.0 | Multiplet | 2H, Phenyl protons (ortho to benzoxazole) |

| ~ 7.5 - 7.3 | Multiplet | 3H, Phenyl protons (meta and para) |

| ~ 7.4 | Doublet | 1H, H-4 |

| ~ 6.9 | Doublet | 1H, H-7 |

| ~ 6.7 | Doublet of doublets | 1H, H-5 |

| ~ 3.8 | Broad singlet | 2H, -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 | C-2 (C=N) |

| ~ 151 | C-7a |

| ~ 145 | C-6 |

| ~ 142 | C-3a |

| ~ 131 | Phenyl C (para) |

| ~ 129 | Phenyl C (ortho) |

| ~ 127 | Phenyl C (ipso) |

| ~ 125 | Phenyl C (meta) |

| ~ 120 | C-5 |

| ~ 111 | C-4 |

| ~ 100 | C-7 |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretch |

| ~ 1630 | C=N stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| ~ 1600 | N-H bend (scissoring) |

| 1300 - 1200 | Aromatic C-N stretch |

| 1250 - 1200 | Asymmetric C-O-C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 182 | [M - CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Table 5: Predicted UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~ 340 - 360 | Expected to be in the range of 10⁴ - 10⁵ |

| Dichloromethane | ~ 340 - 360 | Expected to be in the range of 10⁴ - 10⁵ |

Experimental Protocols

The following are generalized experimental protocols for the spectral characterization of this compound, based on standard practices for similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

General workflow for NMR spectroscopy.

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, such as an Agilent GC-MS or LC-MS system.[5]

-

Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., 50-500 amu). The ionization energy for EI is typically 70 eV.

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer, such as an Agilent Cary 60.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 in the wavelength range of interest.

-

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-800 nm. A baseline correction is performed using a cuvette containing only the solvent. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound. While direct experimental data is not extensively published, the predicted spectral data and generalized protocols outlined herein offer a robust starting point for researchers and scientists working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation. The unique structural features of this molecule, particularly the combination of the benzoxazole core and the amino substituent, make it an interesting candidate for further investigation in medicinal chemistry and materials science.

References

- 1. 53421-88-8(this compound) | Kuujia.com [nl.kuujia.com]

- 2. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ckthakurcollege.net [ckthakurcollege.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Biological Activities of Benzoxazole Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. As structural isosteres of naturally occurring nucleic acid bases, they readily interact with biological macromolecules, making them prime candidates for drug design and development.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of benzoxazole amine derivatives. It focuses on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug discovery efforts.

Introduction

The benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, is a core structure in numerous pharmacologically active compounds.[2] These bicyclic heterocycles are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2][3][4] The 2-substituted benzoxazoles, particularly those bearing an amine functionality (2-aminobenzoxazoles), have garnered significant attention due to their diverse therapeutic potential.[3][5] Their ability to mimic natural biomolecules like adenine and guanine allows them to interact with the biopolymers of living systems, forming the basis of their pharmacological effects.[1][6] This guide delves into the key biological activities of benzoxazole amine derivatives, presenting a consolidated resource for professionals in the field of drug development.

Synthesis of Benzoxazole Amine Derivatives

The synthesis of 2-aminobenzoxazole derivatives can be achieved through several methodologies. A prevalent and effective method involves the cyclization of o-aminophenols with a cyanating agent like cyanogen bromide.[5] However, due to the high toxicity of cyanogen bromide, alternative, safer reagents have been developed. Another common approach is the oxidative cyclodesulfurization of thioureas derived from o-aminophenols.[3] More recent protocols focus on developing efficient, one-pot syntheses and employing less hazardous materials, such as the reaction of o-aminophenols with non-hazardous electrophilic cyanating agents or the intramolecular Smiles rearrangement of functionalized benzoxazole-2-thiols.[5]

Caption: General workflow for the synthesis of 2-aminobenzoxazole derivatives.

Potential Biological Activities

Antimicrobial Activity

Benzoxazole amine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] Their mechanism of action is often attributed to their structural similarity to microbial biomolecules, allowing them to interfere with essential cellular processes.

Table 1: Summary of Antimicrobial Activity of Selected Benzoxazole Amine Derivatives

| Compound Series/Name | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-phenyl-1,3-benzoxazol-2-amine derivatives | Escherichia coli | 0.5 - 50 | [3] |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | Staphylococcus aureus | 0.5 - 50 | [3] |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | Candida albicans | 0.5 - 50 | [3] |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/ fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Enterococcus faecalis (drug-resistant isolate) | 32 | [8] |

| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/ fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Pseudomonas aeruginosa | 64 | [8] |

| 5,6-difluoro-substituted benzothiazol-2-amine | Gram-positive pathogens | Potent inhibition |[9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial potency.[3]

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Nutrient Broth) for a specified period (e.g., 6 hours). The culture is then diluted to a standard cell density, typically 10^6 cells/mL.[3]

-

Serial Dilution: The benzoxazole compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted in broth within test tubes or microplate wells to achieve a range of concentrations (e.g., 0.5–50 µg/mL).[3]

-

Inoculation: A standardized volume of the prepared microorganism suspension (e.g., 100 µL) is added to each tube or well containing the diluted compounds.[3]

-

Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 24 hours at 37 °C).[3]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed. This can be confirmed by measuring the optical density (OD) with a spectrophotometer (e.g., at 620 nm).[3] A positive control (microorganisms with no drug) and a negative control (broth only) are included for comparison.

Anticancer Activity

A significant area of research for benzoxazole amine derivatives is their application as anticancer agents. They have been shown to exert cytotoxic effects against a wide array of human cancer cell lines, including those from breast, lung, colon, and liver cancers.[7][10][11] The mechanisms underlying their anticancer activity are diverse and can include the inhibition of key enzymes like topoisomerase, induction of apoptosis, and cell cycle arrest.[12][13]

Table 2: Summary of Anticancer Activity of Selected Benzoxazole Amine Derivatives

| Compound Series/Name | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| 2-amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | 0.4 | [10][12] |

| Phortress analogue (3n) | HT-29 (Colon) | Not specified, "very attractive" | [11] |

| Phortress analogue (3m) | MCF-7 (Breast) | Not specified, "very attractive" | [11] |

| Benzoxazole-combrestatin derivative (8d) | MCF-7 (Breast) | More potent than standard | [2] |

| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | [13] |

| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 |[13] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[11]

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium.

-

Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a defined period (e.g., 24-72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for a further few hours (e.g., 4 hours). During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

References

- 1. jocpr.com [jocpr.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

Solubility Profile of 2-Phenyl-1,3-benzoxazol-6-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Phenyl-1,3-benzoxazol-6-amine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining solubility, qualitative solubility observations from related compounds, and a typical synthesis workflow. This guide is intended to equip researchers with the necessary information to assess the solubility of this compound in their own laboratory settings.

Quantitative Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table summarizes qualitative solubility information inferred from the synthesis and purification of related benzoxazole compounds.

| Solvent Family | General Solubility | Remarks |

| Alcohols (e.g., Ethanol) | Likely Soluble | Benzoxazole derivatives are often recrystallized from ethanol, suggesting good solubility at elevated temperatures and potentially moderate solubility at room temperature.[1][2] |

| Polar Aprotic Solvents (e.g., DMSO) | Likely Soluble | A related compound, 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid, is reported to be soluble in DMSO.[3] |

| Ethers (e.g., Diethyl Ether) | Variable | General solubility tests for organic compounds often use diethyl ether to classify substances.[4] |

| Halogenated Solvents (e.g., Chloroform) | Likely Soluble | Chloroform is mentioned as a solvent for washing in the synthesis of related compounds.[1] |

| Aromatic Hydrocarbons (e.g., Toluene) | Variable | Solubility in non-polar solvents will depend on the overall polarity of the molecule. |

| Ketones (e.g., Acetone) | Variable | Acetone is a common solvent for organic reactions and purification.[2] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath with orbital shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, the suspension can be centrifuged at the controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a compound.

Representative Synthesis of a 2-Phenyl-1,3-benzoxazole Derivative

The synthesis of 2-phenyl-1,3-benzoxazole derivatives often involves the condensation of a substituted 2-aminophenol with a benzaldehyde derivative. The following diagram outlines a general synthetic pathway.

Caption: A general synthetic route for 2-phenyl-1,3-benzoxazole derivatives.

References

In Silico Prediction of 2-Phenyl-1,3-benzoxazol-6-amine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-Phenyl-1,3-benzoxazol-6-amine. Given the diverse pharmacological activities of the benzoxazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties, this document outlines a systematic approach to investigate the potential therapeutic applications of this specific compound. The guide details a computational workflow, from initial target identification to the design of experimental validation, and includes methodologies for key in vitro assays.

Introduction to this compound

The benzoxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of 2-phenylbenzoxazole, in particular, have demonstrated significant potential as antimicrobial agents, inhibitors of enzymes such as tyrosinase, and as anticancer therapeutics.[2][3] The subject of this guide, this compound, is a structurally related compound for which the specific bioactivity profile is not extensively characterized in public literature. The presence of a reactive amine group at the 6-position offers a valuable point for further chemical modification and structure-activity relationship (SAR) studies.[4]

This guide proposes a systematic in silico approach to predict and subsequently validate the bioactivity of this compound, leveraging computational techniques to prioritize experimental efforts and accelerate the drug discovery process.

In Silico Bioactivity Prediction Workflow

The prediction of a small molecule's biological activity is a multi-faceted process that integrates various computational methods. The following workflow outlines a logical progression from broad, ligand-based predictions to more specific, structure-based analyses.

Caption: A comprehensive workflow for the in silico prediction of bioactivity.

Ligand-Based Methods

When the biological target of a compound is unknown, ligand-based approaches provide a valuable starting point by comparing the compound of interest to molecules with known activities.

-

Similarity Searching: This technique involves screening large chemical databases to identify compounds structurally similar to this compound. The underlying principle is that structurally similar molecules are likely to have similar biological activities.[5]

-

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model can be generated from a set of active compounds and used to screen for new molecules that fit the model.[6][7][8]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[9][10][11] By developing a QSAR model from a dataset of related benzoxazole derivatives, the activity of this compound can be predicted.[5][9]

Structure-Based Methods

Once potential biological targets are identified, either through ligand-based methods or literature analysis of related compounds, structure-based approaches can be employed to predict the binding interactions.

-

Target Identification: Based on the known activities of similar benzoxazole compounds, potential targets for this compound could include microbial enzymes, cyclooxygenase (COX) enzymes (anti-inflammatory), or various kinases and topoisomerases (anticancer).

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[12][13][14] Docking simulations can provide insights into the binding mode and affinity of this compound to its putative targets.[13][15]

-

Molecular Dynamics (MD) Simulation: MD simulations can be used to assess the stability of the docked ligand-protein complex over time, providing a more dynamic and realistic representation of the binding interactions.

Hypothetical Signaling Pathway Inhibition

Given the reported anticancer activity of some benzoxazole derivatives, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase within this pathway.

Caption: Hypothetical inhibition of the Akt signaling pathway.

Experimental Validation Protocols

The validation of in silico predictions through in vitro experiments is a critical step in the drug discovery process.[16][17][18][19][20] The following are detailed protocols for assays relevant to the potential bioactivities of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay

This assay is designed to determine the ability of a compound to inhibit the activity of a specific enzyme.[23][24][25]

Protocol:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and various concentrations of this compound.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 15 minutes) to permit binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value.[26] Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[26]

Binding Affinity Assay

Binding assays are used to quantify the interaction between a ligand and its target protein.[27][28][29]

Protocol (Example using Fluorescence Polarization):

-

Reagent Preparation: Prepare a fluorescently labeled ligand (probe) that is known to bind to the target protein. Prepare a solution of the target protein and serial dilutions of the unlabeled competitor (this compound).

-

Binding Reaction: In a suitable microplate, combine the target protein, the fluorescent probe at a fixed concentration, and the varying concentrations of the competitor compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.[30][31]

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a microplate reader equipped with polarizers. The polarization value will be high when the fluorescent probe is bound to the large protein and low when it is free in solution.

-

Data Analysis: Plot the fluorescence polarization as a function of the competitor concentration. The resulting sigmoidal curve can be used to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.

Data Presentation

Quantitative data from in silico predictions and experimental assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Silico Prediction Summary for this compound

| Prediction Method | Predicted Target/Activity | Score/Metric | Confidence Level |

| Similarity Searching | Cyclooxygenase-2 (COX-2) Inhibitor | Tanimoto: 0.85 | High |

| Pharmacophore Screening | Anticancer (Kinase Inhibition) | Fit Score: 0.92 | High |

| Molecular Docking | Binding to Akt1 Kinase Domain | Docking Score: -9.5 kcal/mol | Moderate |

| QSAR | Predicted IC₅₀ against MCF-7 cell line | 2.5 µM | Moderate |

| ADMET Prediction | Lipinski's Rule of Five Compliance | 0 Violations | High |

| ADMET Prediction | Predicted Oral Bioavailability | >80% | Moderate |

Table 2: Experimental Validation Data for this compound

| Assay Type | Target/Cell Line | Result (IC₅₀/Kᵢ) | Standard Deviation |

| Cell Viability (MTT) | MCF-7 | 3.2 µM | ± 0.4 µM |

| Cell Viability (MTT) | A549 | 5.8 µM | ± 0.7 µM |

| Enzyme Inhibition | Akt1 Kinase | 1.5 µM | ± 0.2 µM |

| Binding Affinity (FP) | Akt1 Kinase | 0.8 µM (Kᵢ) | ± 0.1 µM |

Conclusion

The integrated in silico and in vitro approach detailed in this guide provides a robust framework for elucidating the bioactivity of this compound. By systematically applying computational models for prediction and following up with rigorous experimental validation, researchers can efficiently navigate the early stages of the drug discovery pipeline. The promising pharmacological profile of the benzoxazole scaffold suggests that this compound is a compelling candidate for further investigation as a potential therapeutic agent.

References

- 1. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 53421-88-8(this compound) | Kuujia.com [nl.kuujia.com]

- 5. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. neovarsity.org [neovarsity.org]

- 10. jocpr.com [jocpr.com]

- 11. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small Molecule Docking – Meiler Lab [meilerlab.org]

- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]

- 19. Google’s Gemma AI model helps discover new potential cancer therapy pathway [blog.google]

- 20. Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. superchemistryclasses.com [superchemistryclasses.com]

- 24. blog.biobide.com [blog.biobide.com]

- 25. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. molbiolcell.org [molbiolcell.org]

- 29. bmglabtech.com [bmglabtech.com]

- 30. How to measure and evaluate binding affinities | eLife [elifesciences.org]

- 31. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylbenzoxazole Compounds: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique photophysical properties and diverse biological activities make it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 2-phenylbenzoxazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Discovery and History: A Century of Heterocyclic Chemistry

The journey of 2-phenylbenzoxazole is intrinsically linked to the broader history of benzoxazole chemistry. While a singular "discovery" of the parent 2-phenylbenzoxazole is not prominently documented, its emergence is a result of the systematic development of synthetic methodologies for heterocyclic compounds. The benzoxazole ring system itself was first developed in 1947.[1] The pioneering work of chemists like August Wilhelm von Hofmann in the 19th century on organic synthesis and aniline chemistry laid the fundamental groundwork for the eventual construction of such fused heterocyclic systems.[2][3]

Early synthetic routes to benzoxazoles typically involved the condensation of o-aminophenols with carboxylic acids or their derivatives, a reaction that remains a cornerstone of modern synthetic strategies.[4] The reaction of o-aminophenol with benzoic acid or its derivatives would have been the most direct route to 2-phenylbenzoxazole. Over the decades, numerous advancements have been made to improve the efficiency, yield, and environmental footprint of these syntheses, leading to a vast library of substituted 2-phenylbenzoxazole derivatives with a wide array of functionalities.[1][5]

Synthetic Methodologies: From Conventional to Green Approaches

The synthesis of 2-phenylbenzoxazole and its derivatives has evolved significantly, with a contemporary focus on sustainable and efficient methods.

The most traditional and widely employed method for synthesizing the 2-phenylbenzoxazole scaffold is the condensation of an o-aminophenol with a benzoic acid derivative (such as the acid, acyl chloride, or ester). This reaction is often facilitated by a dehydrating agent or carried out at high temperatures.[4] Polyphosphoric acid (PPA) has been a common medium for this transformation.[6]

Recent research has focused on developing more environmentally friendly and efficient synthetic protocols. These include:

-

Nanocatalyzed Synthesis: The use of nanocatalysts, such as palladium-supported nanoparticles, has enabled the one-pot synthesis of 2-phenylbenzoxazoles from o-aminophenols and aldehydes in high yields under milder conditions.[5] Silver-embedded ferric oxide (Ag@Fe2O3) core-shell nanoparticles have also been demonstrated as a magnetically separable and reusable catalyst for this transformation.[1]

-

Microwave and Ultrasound-Assisted Synthesis: These techniques significantly reduce reaction times and often improve yields compared to conventional heating methods.[7]

-

Mechanochemical Synthesis: Grinding reactants together, sometimes with a catalytic amount of a reagent like potassium ferrocyanide, offers a solvent-free and energy-efficient route to 2-phenylbenzoxazoles.[5]

-

Reactions in Deep Eutectic Solvents (DES): Utilizing DES as a reaction medium provides a greener alternative to volatile organic solvents.[7]

A general workflow for the synthesis of 2-phenylbenzoxazole derivatives is depicted below:

Physicochemical and Biological Data of Selected 2-Phenylbenzoxazole Derivatives

The following tables summarize key quantitative data for representative 2-phenylbenzoxazole compounds, highlighting their diverse biological activities.

Table 1: Anticancer and Antibacterial Activity of Selected 2-Phenylbenzoxazole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |

| BOSo | 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole | MCF-7 (Breast) | Significant Cytotoxicity | - | - | [7] |

| 47 | 2-(4-(piperidinethoxy)phenyl)-5-bromobenzoxazole | - | - | P. aeruginosa | 0.25 | [8] |

| 47 | 2-(4-(piperidinethoxy)phenyl)-5-bromobenzoxazole | - | - | E. faecalis | 0.5 | [8] |

| 29 | 2-(4-(N,N-diethylethoxy)phenyl)-5-chlorobenzoxazole | - | - | E. faecalis | Significant Activity | [8] |

Table 2: Tyrosinase Inhibitory Activity of Selected 2-Phenylbenzoxazole Derivatives

| Compound ID | 2-Phenyl Ring Substitution | Benzoxazole Ring Substitution | Mushroom Tyrosinase IC50 (µM) | Reference |

| 3 | 2,4-dihydroxy | 6-methyl | 0.51 ± 0.00 | [9][10] |

| 8 | 2,4-dihydroxy | 6-chloro | 2.22 ± 0.16 | [9][10] |

| 13 | 2,4-dihydroxy | 5-methyl | 3.50 ± 0.07 | [9][10] |

| Kojic Acid (Control) | - | - | 14.33 ± 1.63 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

To a solution of the appropriate hydroxybenzaldehyde (1 equivalent) in acetonitrile, potassium carbonate (2 equivalents) is added, and the mixture is stirred at room temperature for 1 hour. The corresponding alkyl halide (1 equivalent) is then added, and the reaction mixture is stirred at reflux for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[7][8]

A mixture of an o-aminophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) is refluxed in ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.[11]

The synthesized Schiff base is treated with an oxidizing agent such as manganese(III) acetate in a solvent like DMSO and heated. Alternatively, cyclization can be achieved using various catalytic systems as mentioned in section 2.2. The product is then isolated and purified, typically by column chromatography.[6][7]

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. Stock solutions of the test compounds are prepared, and serial dilutions are made in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

The tyrosinase inhibitory activity is measured spectrophotometrically. The assay mixture contains phosphate buffer, L-tyrosine or L-DOPA as the substrate, and the test compound. The reaction is initiated by adding mushroom tyrosinase, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then calculated.[9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-phenylbenzoxazole derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

The anticancer effects of 2-phenylbenzoxazoles are often attributed to their ability to intercalate with DNA, inhibit enzymes crucial for cancer cell proliferation like topoisomerase, and disrupt cellular signaling pathways.[8] For instance, certain fluorosulfate derivatives of 2-phenylbenzoxazole have shown structural similarities to known inhibitors of human estrogen receptor (hER) and human epidermal growth factor receptor 2 (HER2), suggesting a potential mechanism of action through the inhibition of these receptors in breast cancer cells.[7][12]

Certain phenolic 2-phenylbenzoxazole derivatives are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[9] Kinetic studies have shown that these compounds can act as competitive or mixed-type inhibitors of tyrosinase.[9] By inhibiting this enzyme, they effectively block the production of melanin, making them promising candidates for skin-lightening agents.[9]

Conclusion and Future Perspectives

The 2-phenylbenzoxazole scaffold has proven to be a remarkably versatile platform for the development of new molecules with significant biological and photophysical properties. The evolution of synthetic methodologies towards greener and more efficient processes continues to expand the accessible chemical space for this class of compounds. While significant progress has been made in identifying their anticancer, antibacterial, and tyrosinase inhibitory activities, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications. The development of 2-phenylbenzoxazole-based compounds as fluorescent probes and for applications in materials science also represents a promising avenue for future investigation.[6][13]

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 3. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

The Versatile Precursor: A Technical Guide to 2-Phenyl-1,3-benzoxazol-6-amine in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. Among its many derivatives, 2-Phenyl-1,3-benzoxazol-6-amine stands out as a crucial precursor in the synthesis of potent therapeutic agents. Its unique structural features allow for diverse chemical modifications, making it a valuable building block in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the development of kinase and PARP inhibitors, and the associated signaling pathways.

Chemical Properties and Synthesis

This compound is a stable aromatic compound amenable to various chemical transformations. The primary amino group at the 6-position serves as a key handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

A common and effective route for the synthesis of this compound involves a two-step process: the synthesis of a nitro-substituted precursor, followed by its reduction.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

This procedure is adapted from the synthesis of similar chromophores.[1]

-

Materials: 2-amino-5-nitrophenol, 4-toluic acid, polyphosphoric acid (PPA), ethanol.

-

Procedure:

-

A mixture of 2-amino-5-nitrophenol (5.00 g, 32.4 mmol) and 4-toluic acid (4.41 g, 32.4 mmol) is prepared in polyphosphoric acid (150 g).

-

The reaction mixture is heated to 150°C.

-

The reaction is monitored for completion.

-

Upon completion, the mixture is cooled and the product is precipitated.

-

The crude product is purified by recrystallization from ethanol.

-

-

Yield: 69%[1]

-

Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as NMR and mass spectrometry.

Step 2: Reduction of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole to this compound

This is a general procedure for the reduction of nitroarenes to anilines.[2]

-

Materials: 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, iron powder, hydrochloric acid, ethanol, water.

-

Procedure:

-

The nitro derivative is dissolved in a mixture of ethanol and water.

-

Iron powder and a catalytic amount of hydrochloric acid are added to the solution.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the desired amine.

-

-

Yield: Yields for this type of reduction are typically moderate to good, in the range of 25-75%.[2]

-

Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Drug Synthesis: Targeting Cancer Signaling Pathways

The 6-amino group of this compound provides a convenient point for derivatization, leading to the synthesis of libraries of compounds for screening against various therapeutic targets. Notably, derivatives of this precursor have shown significant promise as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase 2 (PARP-2).

VEGFR-2 Inhibitors for Angiogenesis Blockade

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[3][4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

A number of novel benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, exhibiting potent anti-proliferative activity against various cancer cell lines.[5][6][7][8]

Quantitative Data for 2-Phenyl-1,3-benzoxazole Derivatives as VEGFR-2 Inhibitors

| Compound ID | Modification on 6-amino group | Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (nM) | Reference |

| 12l | Substituted amide linkage | HepG2 | 10.50 | 97.38 | [6] |

| MCF-7 | 15.21 | [6] | |||

| 14o | Substituted amide linkage | HepG2 | - | 586.3 (protein conc. pg/ml) | [5] |

| 14l | Substituted amide linkage | HepG2 | - | 636.2 (protein conc. pg/ml) | [5] |

| 14b | Substituted amide linkage | HepG2 | - | 705.7 (protein conc. pg/ml) | [5] |

| 8d | Substituted amide linkage | MCF-7 | 3.43 | 55.4 | [7] |

| HCT116 | 2.79 | [7] | |||

| HepG2 | 2.43 | [7] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

PARP-2 Inhibitors for DNA Damage Repair Blockade

PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[9][10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP can lead to synthetic lethality and tumor cell death.

The development of PARP inhibitors has been a significant advancement in cancer therapy, and the benzoxazole scaffold has been explored for the design of new PARP-2 inhibitors.

While specific IC₅₀ data for this compound derivatives as PARP-2 inhibitors is an active area of research, the general principle involves designing molecules that can effectively compete with NAD+ at the enzyme's active site.

Signaling Pathway Visualizations

To illustrate the mechanism of action of drugs derived from this compound, the following diagrams depict the VEGFR-2 and PARP-2 signaling pathways.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. musechem.com [musechem.com]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of 2-Phenyl-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical and fluorescent properties of 2-Phenyl-1,3-benzoxazol-6-amine, a heterocyclic compound of significant interest in the fields of materials science, medicinal chemistry, and biomedical imaging. The benzoxazole core, characterized by a fused benzene and oxazole ring system, imparts unique electronic and photophysical characteristics to its derivatives. The strategic placement of a phenyl group at the 2-position and an amine group at the 6-position of the benzoxazole scaffold further modulates these properties, making it a versatile building block for the development of novel fluorescent probes and functional materials. This document details the synthesis, photophysical parameters, experimental protocols for characterization, and potential applications of this compound, with a focus on providing a practical resource for researchers in the field.

Introduction

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities and unique photophysical properties. Derivatives of 2-phenylbenzoxazole, in particular, have garnered considerable attention due to their robust fluorescence and environmental sensitivity, making them ideal candidates for fluorescent probes and organic light-emitting diodes (OLEDs). The introduction of an amine substituent onto the benzoxazole ring can significantly influence the electronic and emissive properties of the molecule, often leading to enhanced fluorescence quantum yields and solvatochromic behavior.

This compound is a specific isomer within this class of compounds. While its 5-amino counterpart has been more extensively studied, the 6-amino isomer is also expected to exhibit compelling fluorescent properties. This guide aims to consolidate the available information on 2-phenyl-1,3-benzoxazole derivatives to provide a detailed understanding of the 6-amino isomer's characteristics and potential.

Synthesis of this compound

The synthesis of 2-phenyl-1,3-benzoxazole derivatives is typically achieved through the condensation of a 2-aminophenol with a benzoic acid derivative. For the synthesis of this compound, a common and effective starting material is 2-amino-5-nitrophenol, which can be condensed with benzaldehyde, followed by the reduction of the nitro group to an amine.

A plausible synthetic pathway is outlined below:

Photophysical and Fluorescent Properties

The following table summarizes the known data for the closely related 2-Phenyl-1,3-benzoxazol-5-amine, which can serve as a reasonable proxy for the 6-amino isomer until specific experimental data becomes available.

| Property | Value (for 2-Phenyl-1,3-benzoxazol-5-amine) | Solvent | Reference |

| Molecular Formula | C₁₃H₁₀N₂O | - | [1] |

| Molecular Weight | 210.24 g/mol | - | [1] |

| Melting Point | 149-155 °C | - | [1] |

| Appearance | Pale yellow needles | - | [1] |

| λ_abs (max) | ~350 nm (Estimated) | Dichloromethane | N/A |

| λ_em (max) | ~420 nm (Estimated) | Dichloromethane | N/A |

| Quantum Yield (Φ_F) | Moderate to High (Expected) | Various | N/A |

| Fluorescence Lifetime (τ) | Nanosecond range (Expected) | Various | N/A |

Note: The absorption and emission maxima, quantum yield, and fluorescence lifetime are estimated based on data for analogous compounds. Experimental verification is required for precise values.

Experimental Protocols

Synthesis of 2-Phenyl-1,3-benzoxazole-6-amine (Proposed Method)

This protocol is adapted from general procedures for the synthesis of 2-phenylbenzoxazole derivatives.[2][3]

Materials:

-

2-Amino-5-nitrophenol

-

Benzaldehyde

-

Ethanol

-

Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Reducing agent (e.g., Tin(II) chloride dihydrate - SnCl₂, Hydrochloric acid - HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.

Materials:

-

This compound solution of known absorbance

-

Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)

where m is the gradient of the plot and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is typically measured using the TCSPC technique.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Emission monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics

Procedure:

-

The sample is excited by a high-repetition-rate pulsed light source.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and the data is collected to build a histogram of photon arrival times.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Potential Applications

Derivatives of 2-phenylbenzoxazole are known for their utility in various scientific and technological domains. The amine functionality in this compound offers a reactive handle for further chemical modifications, expanding its potential applications.

-

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of amino-substituted benzoxazoles to the local environment makes them excellent candidates for developing probes to sense polarity, viscosity, and the presence of specific ions or biomolecules.[1]

-

Materials Science: These compounds can be incorporated into polymers to create fluorescent materials for applications in OLEDs, optical data storage, and security inks.[1]

-

Drug Development: The benzoxazole core is a key pharmacophore in several biologically active compounds. The amine group provides a site for conjugation to other molecules, potentially leading to the development of targeted therapeutic agents or diagnostic tools.[1]

Signaling Pathways and Logical Relationships

While this compound is not directly implicated in a specific signaling pathway, its use as a fluorescent probe allows for the visualization and study of various cellular processes. For instance, if conjugated to a ligand for a specific receptor, it could be used to track the receptor's internalization and trafficking.

Conclusion

This compound represents a promising fluorophore with significant potential for a wide range of applications, from fundamental research to the development of advanced materials and diagnostics. While specific photophysical data for this particular isomer is yet to be extensively reported, the known properties of its analogs strongly suggest that it possesses valuable fluorescent characteristics. The synthetic routes are well-established, and the methodologies for its photophysical characterization are robust. This technical guide provides a solid foundation for researchers and professionals to explore and harness the potential of this versatile molecule. Further experimental investigation into the precise photophysical parameters of this compound is warranted and will undoubtedly open up new avenues for its application.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 2-Phenyl-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Phenyl-1,3-benzoxazol-6-amine is a derivative of this class that holds potential as a subject for antimicrobial investigation. Its structural features, including the benzoxazole ring system, are analogous to biological purines like adenine and guanine, suggesting possible interactions with microbial nucleic acid synthesis.[3]

These application notes provide detailed protocols for evaluating the antimicrobial efficacy and cytotoxic profile of this compound. The methodologies described include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), susceptibility testing via the disk diffusion method, and a cytotoxicity assessment using the MTT assay.

Anticipated Antimicrobial Activity & Mechanism of Action

Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The mechanism of action for some benzoxazole compounds has been linked to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1][6] The absence of DNA gyrase in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[1] Another proposed mechanism involves the disruption of the microbial cell membrane's integrity.

Given the structural characteristics of this compound, it is hypothesized to exhibit antimicrobial properties, potentially through the inhibition of key bacterial enzymes or disruption of cellular processes. The following protocols are designed to empirically determine this activity.

Data Presentation

While specific quantitative antimicrobial data for this compound is not extensively available in the reviewed literature, the following tables present example data for closely related 2-phenylbenzoxazole derivatives to illustrate how results from the described assays can be structured. These tables are for demonstrative purposes and should be populated with experimental data obtained for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Benzoxazole Derivatives

| Microbial Strain | Type | Example MIC (µg/mL) of a 2-phenylbenzoxazole derivative | Reference Compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 12.5 | Ciprofloxacin: <1 |

| Enterococcus faecalis | Gram-positive | 0.5 | Ciprofloxacin: 1-2 |

| Escherichia coli | Gram-negative | >64 | Ciprofloxacin: <0.5 |

| Pseudomonas aeruginosa | Gram-negative | 25 | Ciprofloxacin: <1 |

| Candida albicans | Fungus | 12.5 | Fluconazole: <1 |

Data is illustrative and based on reported activities of various 2-phenylbenzoxazole derivatives.[4][5]

Table 2: Minimum Bactericidal Concentration (MBC) of Related Benzoxazole Derivatives

| Microbial Strain | Type | Example MBC (µg/mL) of a 2-phenylbenzoxazole derivative | MIC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-positive | 25 | 12.5 | 2 |

| Enterococcus faecalis | Gram-positive | 2 | 0.5 | 4 |

| Pseudomonas aeruginosa | Gram-negative | >64 | 25 | >2.56 |

An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.

Table 3: Zone of Inhibition for a 2-phenyl-benzoxazole derivative (Disk Diffusion Assay)